5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione
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Overview
Description
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione is a heterocyclic compound that contains both pyrazole and thiazolidine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-hydroxy-3-methyl-1,3-thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-oxo-3-methyl-1,3-thiazolidine-2-thione.
Reduction: Formation of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thiol.
Substitution: Formation of nitrated or halogenated derivatives of the pyrazole ring.
Scientific Research Applications
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways. The compound may also inhibit specific enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1,3-diphenyl-1H-pyrazol-4-yl
- 5-methyl-3-phenyl-1H-pyrazol-1-yl
Uniqueness
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione is unique due to the presence of both pyrazole and thiazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H15N3OS2 |
---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
5-[(1-ethylpyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C10H15N3OS2/c1-3-13-6-7(5-11-13)4-8-9(14)12(2)10(15)16-8/h5-6,8-9,14H,3-4H2,1-2H3 |
InChI Key |
YTGIDEUAIHXPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2C(N(C(=S)S2)C)O |
Origin of Product |
United States |
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